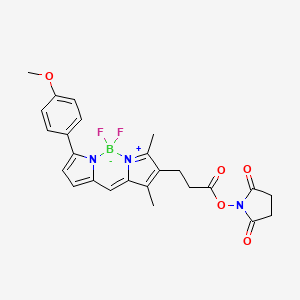

BDP TMR NHS ester

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24BF2N3O5/c1-15-20(9-13-25(34)36-31-23(32)11-12-24(31)33)16(2)29-22(15)14-18-6-10-21(30(18)26(29,27)28)17-4-7-19(35-3)8-5-17/h4-8,10,14H,9,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAZILQWJQABLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)ON5C(=O)CCC5=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24BF2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BDP TMR NHS Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP TMR NHS ester, a fluorescent dye widely utilized in biological research. This document details its core properties, experimental protocols for its use, and visual representations of key applications, serving as a vital resource for professionals in life sciences and drug development.

Core Properties and Characteristics

This compound is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its robust chemical and photophysical properties make it an excellent choice for labeling proteins, peptides, and other biomolecules containing primary amines. The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines under mild conditions to form a stable amide bond.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C25H24BF2N3O5 | [1] |

| Molecular Weight | 495.28 g/mol | [1] |

| Appearance | Purple solid | [1] |

| Solubility | Good in most organic solvents (e.g., DMF, DMSO, DCM, acetone) | [1][2] |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

Spectral Properties

This compound exhibits strong absorption and fluorescence in the orange-red region of the spectrum, making it compatible with common excitation sources and filter sets. Its high quantum yield and extinction coefficient contribute to its exceptional brightness.

| Spectral Property | Value | Reference |

| Excitation Maximum (λex) | ~545 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | 55,000 - 60,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.95 | |

| Stokes Shift | ~25 nm |

Bioconjugation with this compound

The primary application of this compound is the covalent labeling of biomolecules. The NHS ester reacts specifically with primary amines, such as the N-terminus of proteins and the side chain of lysine residues.

Caption: Covalent labeling of a biomolecule with this compound.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., gel filtration or dialysis cassette)

-

Reaction tubes

-

Vortexer and centrifuge

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-10 mg/mL.

-

If the protein is in a different buffer, exchange it for the labeling buffer. Ensure the buffer is free of amine-containing substances like Tris or glycine.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

Calculate the required amount of dye. A molar excess of 10-20 fold of dye to protein is a common starting point for optimization.

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or dialysis.

-

The first colored band to elute is the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~545 nm).

-

References

BDP TMR NHS Ester: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester is a high-performance fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for its exceptional brightness, photostability, and environmental insensitivity, this compound has emerged as a powerful tool for labeling biomolecules in a wide range of applications, from fluorescence microscopy to high-throughput screening assays. This technical guide provides an in-depth overview of the spectral properties of this compound, detailed protocols for its use in biomolecule conjugation, and its application in fluorescence polarization assays.

Core Spectral and Physical Properties

This compound exhibits a well-defined spectral profile in the orange-red region of the visible spectrum. Its key characteristics are summarized in the tables below. It is important to note that slight variations in these values may be observed between different suppliers due to variations in measurement conditions and instrumentation.

Spectral Properties

| Property | Value Range | Source(s) |

| Excitation Maximum (λex) | 542 - 545 nm | [1][2][3][4] |

| Emission Maximum (λem) | 570 - 574 nm | [1] |

| Molar Extinction Coefficient (ε) | 55,000 - 60,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φ) | 0.64 - 0.96 | |

| Stokes Shift | ~26 nm | |

| Correction Factor 260 (CF260) | 0.16 | |

| Correction Factor 280 (CF280) | 0.16 |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C25H24BF2N3O5 / C31H35BF2N4O6 (X-ester) | |

| Molecular Weight | ~495.28 g/mol / ~608.44 g/mol (X-ester) | |

| Appearance | Purple solid | |

| Solubility | Good in most organic solvents (e.g., DMF, DMSO, DCM, acetone) | |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | |

| Reactivity | Primary amines |

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the protein to form a stable amide bond.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), sodium bicarbonate buffer)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Vortexer and centrifuge

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.

-

-

Prepare this compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

-

Calculate Molar Ratio:

-

Determine the desired molar excess of dye to protein. A common starting point for mono-labeling is a 8-fold molar excess of the NHS ester. The optimal ratio may need to be determined empirically for each protein.

-

Use the following formula to calculate the required amount of NHS ester: mg of NHS ester = (mg of protein / MW of protein) * (molar excess of dye) * MW of NHS ester

-

-

Labeling Reaction:

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

The first colored band to elute will be the BDP TMR-labeled protein.

-

Alternatively, dialysis can be used for purification.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of BDP TMR (~544 nm).

-

Fluorescence Anisotropy/Polarization Assay

BDP TMR is an excellent fluorophore for fluorescence anisotropy (also known as fluorescence polarization) assays due to its relatively long excited-state lifetime. This technique measures the change in the rotational speed of a fluorescent molecule upon binding to another molecule. A small, fluorescently labeled molecule (the tracer) will tumble rapidly in solution, resulting in low polarization. When it binds to a larger molecule, its rotation is slowed, leading to an increase in polarization.

Materials:

-

BDP TMR-labeled molecule (tracer)

-

Binding partner (e.g., protein, antibody)

-

Assay buffer (e.g., PBS with 0.1% Tween-20 to prevent non-specific binding)

-

Microplate reader with polarization filters

-

Black, low-binding microplates

Procedure:

-

Assay Design and Optimization:

-

Determine the optimal concentration of the BDP TMR-labeled tracer. The concentration should be low enough to be significantly below the dissociation constant (Kd) of the binding interaction but high enough to give a sufficient fluorescence signal.

-

Perform a saturation binding experiment by titrating the binding partner against a fixed concentration of the tracer to determine the Kd and the dynamic range of the assay.

-

-

Assay Protocol (Competitive Binding Example):

-

Prepare a solution of the BDP TMR-labeled tracer and the binding partner in the assay buffer at concentrations determined during optimization.

-

In a black microplate, add a fixed volume of the tracer-binding partner complex to each well.

-

Add serial dilutions of the unlabeled competitor compound to the wells. Include controls for low polarization (tracer only) and high polarization (tracer with saturating concentration of binding partner).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation (~544 nm) and emission (~570 nm) filters and polarizers.

-

The instrument will measure the intensity of the emitted light parallel (I||) and perpendicular (I⊥) to the plane of the polarized excitation light.

-

-

Data Analysis:

-

The fluorescence polarization (P) or anisotropy (r) is calculated by the instrument's software using the following equations:

-

P = (I_|| - G * I_⊥) / (I_|| + G * I_⊥)

-

r = (I_|| - G * I_⊥) / (I_|| + 2 * G * I_⊥) (where G is an instrument-specific correction factor)

-

-

Plot the polarization values against the concentration of the competitor to generate a binding curve and determine the IC50.

-

Visualizations

Experimental Workflow: Protein Labeling and Purification

Caption: A flowchart illustrating the key steps in labeling a protein with this compound.

Logical Workflow: Fluorescence Polarization Assay

Caption: A diagram outlining the process of a competitive fluorescence polarization assay.

References

- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

BDP TMR NHS Ester: A Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester is a bright, photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. It serves as a superior alternative to traditional dyes like Tetramethylrhodamine (TAMRA) for the labeling of biomolecules. Its N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines on proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[1] This technical guide provides an in-depth overview of the spectral properties, experimental protocols, and key characteristics of this compound, designed to assist researchers in its effective application.

Core Properties of this compound

This compound exhibits exceptional fluorescence characteristics, including a high quantum yield and a large molar extinction coefficient, which contribute to its superior brightness compared to other fluorophores in the same spectral range.[2][3] The dye's fluorescence is relatively insensitive to pH and solvent polarity, providing consistent performance across a variety of experimental conditions.[4] Furthermore, its relatively long excited-state lifetime makes it an excellent choice for fluorescence polarization and anisotropy-based assays, which are valuable for studying molecular interactions and binding events.[5]

Quantitative Spectroscopic Data

The key spectroscopic and physical properties of this compound and its variants are summarized in the table below. These values are essential for instrument setup and data analysis in fluorescence-based experiments.

| Property | This compound | BDP TMR-X NHS Ester | BDY TMR-X, SE | Notes |

| Excitation Maximum (λex) | ~545 nm | 542 nm | ~544 nm | The "X" in BDP TMR-X denotes a seven-atom aminohexanoyl spacer. |

| Emission Maximum (λem) | ~570 nm | 574 nm | ~570 nm | |

| Molar Extinction Coefficient (ε) | Not specified | 55,000 cm⁻¹M⁻¹ | 60,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.95 | 0.64 | 0.96 | |

| Stokes Shift | ~26 nm | 32 nm | 26 nm | Calculated from the excitation and emission maxima. |

| Molecular Weight | 495.28 g/mol | 608.5 g/mol | 608.44 g/mol | |

| Chemical Formula | C₂₅H₂₄BF₂N₃O₅ | C₃₁H₃₅BF₂N₄O₆ | C₃₁H₃₅BF₂N₄O₆ | |

| Solubility | Good in most organic solvents (DMF, DMSO, DCM, acetone) | Soluble to 100 mM in DMSO | Good in organic solvents (DMF, DMSO, dichloromethane) | |

| Purity | >95% (by NMR and HPLC-MS) | ≥95% | > 95% (by ¹H NMR and HPLC-MS) |

Experimental Protocols

Labeling of Biomolecules with this compound

This protocol provides a general guideline for the covalent labeling of proteins and other biomolecules containing primary amines with this compound.

Materials:

-

This compound

-

Biomolecule to be labeled (e.g., protein, peptide)

-

Reaction Buffer: Amine-free buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer).

-

Solvent: High-quality, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Purification column (e.g., gel filtration column) appropriate for the size of the biomolecule.

Procedure:

-

Preparation of Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.

-

Preparation of Dye Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 1-10 mg/mL.

-

Labeling Reaction:

-

Add the dye stock solution to the biomolecule solution. The optimal molar ratio of dye to biomolecule will need to be determined empirically but a starting point of a 5-10 fold molar excess of the dye is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is advisable.

-

-

Purification of the Conjugate:

-

Separate the labeled biomolecule from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or dialysis.

-

The labeled biomolecule will typically elute first as a colored band.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for protein) and at the excitation maximum of the dye (~545 nm).

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for biomolecule labeling and a conceptual representation of how a labeled molecule might be used in a signaling pathway study.

References

BDP TMR NHS Ester: A Technical Guide to Quantum Yield, Brightness, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent dye BDP TMR NHS ester, a powerful tool for labeling and detecting biomolecules. Boron-dipyrromethene (BODIPY) dyes, such as BDP TMR, are known for their exceptional photophysical properties, including high fluorescence quantum yields and brightness, making them superior alternatives to traditional fluorophores like tetramethylrhodamine (TAMRA). This guide will delve into the quantitative photophysical properties of this compound, provide detailed experimental protocols for its use, and illustrate its application in a key research area.

Core Photophysical and Chemical Properties

This compound is an amine-reactive derivative of the BDP TMR fluorophore. The N-hydroxysuccinimidyl (NHS) ester group allows for the covalent labeling of primary amines on proteins, peptides, and other biomolecules to form a stable amide bond. This dye is particularly valued for its high quantum yield and brightness, which translates to enhanced sensitivity in various applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its common variant, BDP TMR-X-NHS ester, which includes a C6 linker to reduce potential steric hindrance and interaction between the dye and the labeled molecule.

| Property | This compound | BDP TMR-X-NHS ester | Source(s) |

| Excitation Maximum (λex) | ~542 - 545 nm | ~542 nm | [1][2] |

| Emission Maximum (λem) | ~570 - 574 nm | ~574 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~55,000 cm-1M-1 | ~55,000 cm-1M-1 | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.64 - 0.95 | ~0.64 | |

| Molecular Weight | ~495.28 g/mol | ~608.45 g/mol |

Brightness , a practical measure of a fluorophore's performance in an experimental setting, is proportional to the product of its molar extinction coefficient and fluorescence quantum yield (Brightness ∝ ε × Φ). Given the high values of both these parameters for this compound, it is significantly brighter than traditional dyes like TAMRA.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protein Labeling with this compound

This protocol describes the general procedure for covalently labeling a protein with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

-

Reaction tubes.

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the chosen labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution of ~1-10 mg/mL.

-

Perform the Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved this compound. The optimal molar ratio may need to be determined empirically.

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purify the Conjugate: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the protein-dye conjugate.

-

Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~542 nm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of this compound can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

This compound.

-

A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

-

Spectrophotometer.

-

Fluorometer.

-

Cuvettes.

-

Solvent (e.g., ethanol).

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of dilutions of both the this compound and the quantum yield standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot and Calculate: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (Φsample) can then be calculated using the following equation:

Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

Where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Application Highlight: Fluorescence Polarization Immunoassay for GPCR Ligand Binding

This compound is an excellent choice for fluorescence polarization (FP) assays due to its high quantum yield and relatively long fluorescence lifetime. FP is a powerful technique for studying molecular interactions in solution, such as ligand-receptor binding. The following section describes a typical workflow for a competitive fluorescence polarization immunoassay (FPIA) to screen for ligands that bind to a G-protein coupled receptor (GPCR).

In this assay, a known ligand for the GPCR is labeled with BDP TMR (the "tracer"). When the tracer is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence polarization value. When the tracer binds to the much larger GPCR, its tumbling is slowed, leading to a high fluorescence polarization value. Unlabeled compounds that compete with the tracer for binding to the GPCR will displace the tracer, causing a decrease in the fluorescence polarization.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows.

Caption: Principle of Fluorescence Polarization Assay.

Caption: Competitive FPIA Workflow for GPCR Ligand Screening.

This technical guide provides a comprehensive overview of this compound, highlighting its superior photophysical properties and its utility in modern biological research. The provided protocols and workflow diagrams serve as a practical resource for researchers and scientists in drug development and related fields.

References

BDP TMR NHS Ester: A Technical Guide to Photostability and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1] It is spectrally similar to tetramethylrhodamine (TMR), making it compatible with existing filter sets for this popular fluorophore.[1] A key advantage of BDP TMR over traditional rhodamine dyes is its exceptionally high fluorescence quantum yield, which often approaches unity, resulting in significantly brighter signals.[2][3] This, combined with the inherent photostability of the BODIPY core, makes this compound an excellent choice for a wide range of applications in biological imaging and analysis, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[3] This technical guide provides an in-depth look at the photostability of this compound, along with detailed experimental protocols for its use.

Core Properties and Photostability

The primary mechanism of photobleaching for many fluorophores, including BODIPY dyes, involves the generation of reactive oxygen species (ROS) upon excitation. These ROS can then react with and destroy the fluorophore, leading to an irreversible loss of fluorescence. The inherent chemical structure of the BODIPY core imparts a greater resistance to this process compared to dyes like fluorescein.

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of this compound.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~544 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Quantum Yield (Φ) | ~0.95 | |

| Molecular Formula | C₂₅H₂₄BF₂N₃O₅ | |

| Molecular Weight | ~495.29 g/mol | |

| Solubility | Good in most organic solvents (DMF, DMSO) |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the protein to form a stable amide bond.

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add the dye stock solution dropwise. The molar ratio of dye to protein will need to be optimized for your specific application, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with your desired storage buffer (e.g., PBS). The first colored band to elute will be the labeled protein.

-

Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (~544 nm).

Protocol 2: Assessment of Photostability

This protocol describes a method for comparing the photostability of BDP TMR-labeled biomolecules to other fluorophores using fluorescence microscopy.

Materials:

-

BDP TMR-labeled biomolecule (e.g., antibody)

-

Microscope slide and coverslip

-

Mounting medium

-

Fluorescence microscope with a suitable filter set for BDP TMR and a digital camera

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation: Prepare a microscope slide with the BDP TMR-labeled biomolecule immobilized on the surface or in a fixed cell preparation.

-

Image Acquisition:

-

Locate a region of interest (ROI) with uniform fluorescence.

-

Using a consistent set of acquisition parameters (e.g., objective, laser power, exposure time), acquire a time-lapse series of images. For example, capture an image every 10 seconds for a total of 5-10 minutes. It is crucial to keep the illumination conditions constant throughout the experiment.

-

-

Data Analysis:

-

Open the time-lapse image series in an image analysis software.

-

Measure the mean fluorescence intensity of the ROI in each frame.

-

Plot the normalized fluorescence intensity as a function of time.

-

The rate of fluorescence decay is an indicator of the photostability. A slower decay rate signifies higher photostability.

-

This can be compared to the decay rate of another fluorophore imaged under the identical conditions.

-

Visualizations

Bioconjugation of this compound to a Primary Amine

Caption: Workflow for labeling a protein with this compound.

Immunofluorescence Staining Protocol Workflow

Caption: A typical workflow for an indirect immunofluorescence experiment.

Conclusion

This compound is a high-performance fluorescent probe that offers exceptional brightness and good photostability, making it a valuable tool for a multitude of bio-imaging and -analytical techniques. While quantitative photobleaching data is not as readily available as for some other dyes, its performance in demanding applications underscores its robustness. By following the detailed protocols provided in this guide, researchers can effectively utilize this compound to generate high-quality, reproducible data in their experiments. For critical applications, it is always recommended to perform direct comparative photostability experiments against other fluorophores under the specific experimental conditions to be used.

References

BDP TMR Borondipyrromethene Dye: A Technical Guide for Researchers

An In-depth Guide to the Structure, Properties, and Applications of a Versatile Fluorophore

This technical guide provides a comprehensive overview of the BDP TMR (borondipyrromethene tetramethylrhodamine) fluorescent dye for researchers, scientists, and drug development professionals. BDP TMR is a highly efficient fluorophore with applications in bioconjugation, fluorescence microscopy, and fluorescence polarization assays. This document details its core structure, spectral properties, and provides detailed experimental protocols for its use.

Core Structure and Physicochemical Properties

BDP TMR belongs to the borondipyrromethene (BODIPY) class of fluorescent dyes, known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. The core structure of BDP TMR is 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid. This fundamental structure can be functionalized with various reactive groups to enable covalent labeling of biomolecules.

dot

Caption: Core chemical structure of BDP TMR.

Note: The DOT script above is a placeholder for a chemical structure diagram. A proper chemical structure drawing tool would be required to generate an accurate image for inclusion.

The key spectral and physical properties of BDP TMR are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 542 nm | [1][2][3] |

| Emission Maximum (λem) | 574 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 55,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.64 | |

| Solubility | Good in most organic solvents (DMF, DMSO, etc.) | |

| Storage Conditions | -20°C in the dark, desiccated |

Synthesis of the BDP TMR Core

Bioconjugation with BDP TMR

BDP TMR is frequently supplied with a reactive group to facilitate covalent labeling of biomolecules. The most common derivative is the NHS ester, which reacts with primary amines on proteins and amine-modified oligonucleotides.

Experimental Protocol: Protein Labeling with BDP TMR NHS Ester

This protocol provides a general procedure for labeling proteins with this compound.

Materials:

-

Protein of interest (in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.

-

-

Prepare the this compound Solution:

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. A molar excess of the dye (typically 5-20 fold) is used to achieve an optimal degree of labeling.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction:

-

Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterize the Conjugate:

-

Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 542 nm (for BDP TMR).

-

dot

Caption: Workflow for protein labeling with this compound.

Applications in Fluorescence Microscopy

BDP TMR's brightness and photostability make it an excellent choice for fluorescence microscopy. It can be used to visualize labeled biomolecules within cells or tissues.

Experimental Protocol: Staining Fixed Cells with BDP TMR Conjugates

This protocol outlines a general procedure for staining fixed cells with a BDP TMR-labeled antibody.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

BDP TMR-labeled primary or secondary antibody

-

Mounting medium

Procedure:

-

Cell Culture and Fixation:

-

Grow cells to the desired confluency on sterile coverslips.

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Antibody Staining:

-

Dilute the BDP TMR-labeled antibody in blocking buffer to the desired concentration.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation: ~540 nm, Emission: ~575 nm).

-

dot

Caption: General workflow for immunofluorescence staining of fixed cells.

Fluorescence Polarization Assays

BDP TMR is particularly well-suited for fluorescence polarization (FP) assays due to its relatively long fluorescence lifetime. FP is a powerful technique for studying molecular interactions in solution, such as protein-ligand binding.

Experimental Protocol: Competitive Fluorescence Polarization Binding Assay

This protocol describes a competitive FP assay to screen for inhibitors of a protein-ligand interaction.

Materials:

-

Purified protein (receptor)

-

BDP TMR-labeled ligand (tracer)

-

Unlabeled competitor compounds (inhibitors)

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup:

-

In a microplate, add a fixed concentration of the protein and the BDP TMR-labeled ligand to each well. The concentration of the tracer should be low (in the nanomolar range) and the protein concentration should be optimized to give a significant polarization signal.

-

Add a serial dilution of the competitor compounds to the wells.

-

Include control wells with only the tracer (minimum polarization) and wells with the tracer and protein but no competitor (maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters for BDP TMR.

-

-

Data Analysis:

-

The polarization values will decrease as the concentration of the competitor increases, due to the displacement of the BDP TMR-labeled ligand from the protein.

-

Plot the polarization values against the competitor concentration to determine the IC50 value for each inhibitor.

-

dot

Caption: Workflow for a competitive fluorescence polarization binding assay.

References

BDP TMR NHS Ester: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions of BDP TMR NHS ester, a widely used fluorescent dye in biological research. This document outlines critical data on its solubility in various solvents, recommended storage protocols to maintain its integrity, and detailed experimental procedures for its use in labeling biomolecules.

Core Properties of this compound

This compound is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on proteins, peptides, and other biomolecules.[1]

Solubility Data

The solubility of this compound is a critical factor in the preparation of stock solutions for labeling experiments. While it exhibits good solubility in many common organic solvents, quantitative data is essential for accurate and reproducible results.[3][4]

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (100.95 mM) | Ultrasonic agitation may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility. |

| Dimethylformamide (DMF) | Good solubility | No quantitative data available. |

| Dichloromethane (DCM) | Good solubility | No quantitative data available. |

| Acetone | Good solubility | No quantitative data available. |

Storage and Stability

Proper storage of this compound is crucial to prevent degradation and loss of reactivity. Both the solid form and stock solutions require specific conditions to ensure a long shelf life.

Solid Form

| Condition | Temperature | Duration | Notes |

| Short-term | 0 - 4 °C | Days to weeks | Keep dry and protected from light. |

| Long-term | -20 °C | Months to years | Keep dry, dark, and desiccated. |

Stock Solutions

| Solvent | Temperature | Duration | Notes |

| DMSO | -20 °C | 1 month | Protect from light. |

| DMSO | -80 °C | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |

Note: Aqueous solutions of NHS esters are not stable and should be used immediately after preparation. The NHS ester is susceptible to hydrolysis, especially at neutral to high pH.

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock solutions and a general protocol for labeling proteins.

Preparation of Stock Solution

A typical stock solution is prepared in anhydrous DMSO at a concentration of 10 mg/mL.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the dye.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 1 mg of dye, add 100 µL of DMSO for a 10 mg/mL solution).

-

Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protein Labeling Protocol

This protocol describes a general procedure for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

-

Protein solution (in an amine-free buffer, e.g., PBS)

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

-

Calculate the Amount of Dye: Determine the desired molar excess of the dye to the protein. A common starting point is a 10-20 fold molar excess.

-

Reaction:

-

Add the calculated volume of the this compound stock solution to the protein solution.

-

Mix thoroughly by gentle vortexing or inversion.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of BDP TMR (around 545 nm).

-

Visualizing Workflows and Mechanisms

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

Caption: Experimental workflow for protein labeling with this compound.

Caption: Amine-reactive labeling chemistry of this compound.

References

BDP TMR NHS Ester (CAS: 485397-12-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP TMR NHS ester, a fluorescent dye increasingly utilized in biological and biomedical research. This document details its core properties, experimental protocols for its application, and visual representations of key processes to facilitate its effective use in the laboratory.

Core Compound Characteristics

This compound is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1] It is spectrally similar to tetramethylrhodamine (TMR) but offers significantly brighter fluorescence and a longer excited-state lifetime, making it an excellent choice for applications requiring high sensitivity.[2][3]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 485397-12-4 | [2] |

| Molecular Formula | C₂₅H₂₄BF₂N₃O₅ | [4] |

| Molecular Weight | 495.3 g/mol | |

| Appearance | Purple solid | |

| Solubility | Good in most organic solvents (DMF, DMSO, DCM, acetone) |

Spectral Properties

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 545 nm | |

| Emission Maximum (λem) | 570 nm | |

| Fluorescence Quantum Yield (Φ) | 0.95 |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the labeling of antibodies, a common application for this dye.

Antibody Labeling with this compound

This protocol outlines the steps for the covalent conjugation of this compound to an antibody.

1. Preparation of Reagents:

-

Antibody Solution: Prepare the antibody solution at a concentration of 2 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS). The antibody solution must be free of extraneous proteins like bovine serum albumin (BSA) and stabilizers containing primary amines (e.g., sodium azide).

-

Reaction Buffer: Prepare a 1 M sodium bicarbonate (NaHCO₃) solution with a pH of 8.3-8.5.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

2. Labeling Reaction:

-

Add the reaction buffer to the antibody solution to achieve a final concentration that raises the pH to between 8.0 and 8.5. A common approach is to add 1/10th of the antibody solution volume of 1 M NaHCO₃.

-

Add the this compound stock solution to the antibody solution. A typical molar excess of the dye to the antibody is 8-fold for mono-labeling. The optimal ratio may need to be determined empirically for specific antibodies and desired degrees of labeling.

-

Gently mix the reaction mixture and incubate for 1 hour at room temperature, protected from light.

Purification of the Labeled Antibody

Post-labeling, it is crucial to remove any unconjugated dye. Gel filtration chromatography is a commonly used method for this purpose.

1. Column Preparation:

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

2. Purification:

-

Apply the antibody-dye reaction mixture to the top of the equilibrated column.

-

Allow the mixture to enter the column bed completely.

-

Elute the labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly than the smaller, unconjugated dye molecules.

-

Collect the fractions containing the labeled antibody.

Characterization of the Labeled Antibody

After purification, it is important to characterize the conjugate to determine the degree of labeling and confirm its functionality.

1. Degree of Labeling (DOL) Determination:

-

The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (545 nm for BDP TMR). The DOL can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the dye.

2. Functional Analysis:

-

The functionality of the labeled antibody should be assessed to ensure that the conjugation process has not compromised its binding affinity. This can be evaluated using techniques such as ELISA, flow cytometry, or immunofluorescence microscopy, comparing the performance of the labeled antibody to that of the unlabeled antibody.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the key processes involved in using this compound.

Caption: Experimental workflow for antibody labeling with this compound.

References

An In-depth Technical Guide to BDP TMR NHS Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP TMR NHS ester, a fluorescent dye increasingly utilized in biological research and drug development. This document details the molecule's physicochemical properties, provides protocols for its use in labeling biomolecules, and explores its application in cellular imaging, with a specific focus on cancer-associated fibroblast (CAF) research.

Core Properties of this compound

This compound is a bright, amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its spectral properties are similar to tetramethylrhodamine (TMR), but it offers significantly higher fluorescence quantum yield and photostability, making it an excellent choice for a variety of fluorescence-based assays.[1] The N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on proteins, peptides, and other biomolecules.

Physicochemical and Spectral Data

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 495.28 g/mol | [2] |

| Chemical Formula | C₂₅H₂₄BF₂N₃O₅ | [2] |

| CAS Number | 485397-12-4 | [2] |

| Appearance | Purple solid | |

| Solubility | Good in most organic solvents (DMF, DMSO, DCM, acetone) | [2] |

| Spectral Property | Value | Reference |

| Excitation Maximum (λex) | 542 nm | |

| Emission Maximum (λem) | 574 nm | |

| Molar Extinction Coefficient (ε) | 55,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.64 |

Experimental Protocols

The following section provides a detailed methodology for labeling proteins with this compound. This protocol is adapted from general NHS ester labeling procedures and should be optimized for specific applications.

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein of interest.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.

-

-

Prepare the this compound Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

The NHS ester is moisture-sensitive, so use of anhydrous solvents and prompt use are critical.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10-fold molar excess of the dye is recommended.

-

Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).

-

The first colored band to elute will be the protein-dye conjugate.

-

-

Characterization:

-

Determine the concentration of the labeled protein and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 542 nm (for the dye).

-

Application in Cancer Research: Imaging Cancer-Associated Fibroblasts

A significant application of this compound is in the development of fluorescent probes for cellular imaging. One such application is the synthesis of a probe for targeting Fibroblast Activation Protein (FAP), a marker for cancer-associated fibroblasts (CAFs).

Synthesis of a FAP-Targeted Probe

In a published study, this compound was conjugated to a FAP inhibitor (FAPi) to create a fluorescent imaging agent. The synthesis involves a one-step reaction where the NHS ester of the dye reacts with an amine group on the FAPi molecule. This creates a stable covalent bond, resulting in a fluorescent probe that can specifically bind to FAP-expressing cells.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

Caption: Experimental workflow for protein labeling with this compound.

Caption: Logical workflow for FAP targeting using a BDP TMR-based probe.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols serve as a starting point for incorporating this versatile fluorescent dye into various research applications.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry for Labeling

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have long stood as a fundamental tool in the world of bioconjugation, enabling the covalent attachment of a wide array of molecules to proteins, antibodies, nucleic acids, and other biomolecules.[1][][3] This technical guide provides a comprehensive exploration of the core principles, practical applications, and detailed methodologies of NHS ester chemistry, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful technology.

Core Principles of NHS Ester Chemistry

The utility of NHS esters lies in their capacity for efficient and selective reaction with primary aliphatic amines (–NH₂).[3][4] These amines are readily available on biomolecules, most notably at the N-terminus of polypeptide chains and on the side chain of lysine residues.

The underlying reaction mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable, covalent amide bond.

The Critical Role of pH

The pH of the reaction environment is a paramount factor governing the success of NHS ester conjugation, influencing a delicate balance between amine reactivity and ester stability. The optimal pH range for this reaction is typically between 7.2 and 8.5.

-

Below the optimal pH: Primary amines are protonated (–NH₃⁺), which renders them non-nucleophilic and thus unreactive.

-

Above the optimal pH: The rate of hydrolysis, a competing reaction where the NHS ester reacts with water, increases significantly, leading to a reduction in conjugation yield.

Quantitative Data Summary

The stability of NHS esters and the efficiency of the labeling reaction are quantifiable metrics crucial for experimental design and optimization.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Ambient | Minutes |

Table 2: Typical Labeling Efficiencies

| Protein Concentration | Labeling Efficiency |

| ~1 mg/mL | 20-30% |

| ~2.5 mg/mL | ~35% |

| >5 mg/mL | Higher efficiency is possible |

Table 3: Comparison of NHS and Sulfo-NHS Esters

| Feature | NHS Ester | Sulfo-NHS Ester |

| Solubility | Insoluble in aqueous buffers; requires organic solvents (e.g., DMSO, DMF). | Soluble in aqueous buffers. |

| Membrane Permeability | Permeable to cell membranes. | Impermeable to cell membranes. |

| Stability in Aqueous Solution | Generally lower. | Slightly higher. |

| Primary Applications | Intracellular labeling, general bioconjugation. | Cell surface labeling, general bioconjugation. |

Visualizing the Chemistry and Workflow

NHS Ester Reaction Mechanism

References

BDP TMR Dye: An In-depth Technical Guide for TAMRA Channel Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR (Borondipyrromethene Tetramethylrhodamine) is a high-performance fluorescent dye designed for applications traditionally utilizing Tetramethylrhodamine (TAMRA). As a member of the BODIPY class of fluorophores, BDP TMR offers significant advantages in brightness and photostability, making it an exceptional alternative for a wide range of fluorescence-based assays, including microscopy, flow cytometry, and fluorescence polarization.[1] This technical guide provides a comprehensive overview of BDP TMR, including its physicochemical properties, detailed experimental protocols, and a comparative analysis with TAMRA.

Core Properties and Advantages

BDP TMR is spectrally similar to TAMRA, with excitation and emission maxima in the green-yellow region of the spectrum, making it compatible with standard TAMRA filter sets.[1] However, its borondipyrromethene core structure imparts several superior properties. Unlike TAMRA, BDP TMR exhibits a high fluorescence quantum yield, approaching unity in some cases, which contributes to its exceptional brightness.[1] Furthermore, BDP TMR is noted for its enhanced photostability compared to TAMRA, allowing for longer exposure times and more robust imaging experiments.[1] The dye's fluorescence is also largely insensitive to pH changes between 4 and 10.[2]

BDP TMR is available in a variety of reactive forms, including NHS esters for labeling primary amines, maleimides for targeting sulfhydryl groups, and alkynes and azides for click chemistry applications, providing versatile options for conjugating it to a wide array of biomolecules such as proteins, peptides, and nucleic acids.

Quantitative Data Presentation

For ease of comparison, the key quantitative properties of BDP TMR and TAMRA are summarized in the tables below.

Table 1: Spectral and Photophysical Properties

| Property | BDP TMR | TAMRA |

| Excitation Maximum (nm) | ~542 | ~555 |

| Emission Maximum (nm) | ~574 | ~580 |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000 | ~65,000 |

| Fluorescence Quantum Yield | High (approaching 1.0) | Moderate (typically < 0.3) |

| Photostability | High | Moderate |

Table 2: Available Reactive Chemistries

| Reactive Group | Target Functional Group | Key Applications |

| NHS Ester | Primary Amines (-NH₂) | Protein and peptide labeling |

| Maleimide | Sulfhydryls (-SH) | Site-specific protein labeling |

| Alkyne/Azide | Click Chemistry Partners | Bioorthogonal labeling |

| DBCO | Azides (Copper-free click chemistry) | Live cell labeling |

| Tetrazine | trans-Cyclooctene (TCO) | Fast bioorthogonal labeling |

| Ceramide | Lipids | Golgi apparatus staining |

Experimental Protocols

This section provides detailed methodologies for common applications of BDP TMR dye.

Protein Labeling with BDP TMR NHS Ester

This protocol describes the labeling of proteins with amine-reactive this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Quenching solution: 1 M Tris-HCl, pH 8.0 (optional)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add a 5-10 fold molar excess of the dissolved this compound. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.

-

Determination of Degree of Labeling (DOL): The DOL can be calculated from the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).

Immunofluorescence Staining with BDP TMR-Labeled Antibodies

This protocol outlines a general workflow for using a BDP TMR-labeled secondary antibody in an indirect immunofluorescence experiment.

Materials:

-

Fixed and permeabilized cells on coverslips

-

Primary antibody specific to the target antigen

-

BDP TMR-conjugated secondary antibody

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100)

-

Wash buffer (e.g., PBS)

-

Antifade mounting medium

Procedure:

-

Blocking: Incubate the fixed and permeabilized cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

-

Primary Antibody Incubation: Dilute the primary antibody in antibody dilution buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with wash buffer for 5 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the BDP TMR-conjugated secondary antibody in antibody dilution buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with wash buffer for 5 minutes each to remove unbound secondary antibody.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with a TAMRA-compatible filter set.

Mandatory Visualization

Ligand-Binding Assay using Fluorescence Polarization

BDP TMR is an excellent fluorophore for fluorescence polarization (FP) assays due to its high quantum yield and relatively long fluorescence lifetime. FP assays are used to study molecular interactions, such as ligand-receptor binding, in a homogeneous format. The principle relies on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light. Upon binding to a larger molecule, the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light.

Caption: Principle of a fluorescence polarization-based ligand-binding assay.

Experimental Workflow: FRET-based Protease Activity Assay

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. A FRET-based protease activity assay can be designed using a substrate peptide labeled with a donor fluorophore and an acceptor (quencher). In the intact peptide, the close proximity of the donor and quencher results in FRET, and the donor's fluorescence is quenched. Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to an increase in the donor's fluorescence. BDP TMR can serve as an excellent FRET donor in such assays.

Caption: Workflow of a FRET-based protease activity assay using a BDP TMR-labeled substrate.

Conclusion

BDP TMR dye is a superior alternative to TAMRA for a multitude of fluorescence-based applications. Its high quantum yield, photostability, and versatility in chemical conjugations empower researchers to achieve more sensitive and robust results. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for the successful implementation of BDP TMR in your research and development endeavors. By leveraging the advanced properties of BDP TMR, scientists can push the boundaries of fluorescence detection in cellular imaging, high-throughput screening, and the study of complex biological processes.

References

Methodological & Application

Application Notes and Protocols for BDP TMR NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with BDP TMR NHS ester, a bright and photostable fluorescent dye. The protocol covers reagent preparation, the labeling reaction, purification of the conjugate, and determination of the degree of labeling.

Introduction

BDP TMR (BODIPY® TMR) is a borondipyrromethene dye that serves as a fluorescent label for the tetramethylrhodamine (TAMRA) channel.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative is a widely used reagent for labeling proteins and other biomolecules containing primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[3][4][5] The reaction between the NHS ester and a primary amine forms a stable amide bond, resulting in a fluorescently labeled protein. This method is essential for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that can influence the performance of the labeled protein. Over-labeling can lead to fluorescence quenching and potential loss of biological activity, while under-labeling may result in a weak signal. Therefore, it is crucial to optimize the labeling conditions and determine the DOL for each conjugate.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical this compound protein labeling experiment. These values may require optimization depending on the specific protein and experimental goals.

| Parameter | Recommended Value | Notes |

| Molar Excess of Dye to Protein | 8-25 fold | An empirical value that may need optimization. Higher excess may be needed for dilute protein solutions. |

| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to greater labeling efficiency. |

| Reaction Buffer pH | 8.3 - 8.5 | Optimal for the reaction between NHS esters and primary amines. |

| Reaction Time | 1 hour to overnight | Longer incubation times may be required, but can be performed at room temperature or on ice. |

| Reaction Temperature | Room Temperature or 4°C | Room temperature for faster reaction; 4°C (on ice) for overnight incubations to maintain protein stability. |

| Quenching Agent (Optional) | 1 M Tris-HCl, pH 8.0 or 1 M Lysine | To stop the labeling reaction by consuming unreacted NHS ester. |

| Optimal Degree of Labeling (DOL) | 2-10 (for antibodies) | Varies depending on the application and protein. Should be determined experimentally. |

Experimental Protocols

Materials

-

Protein to be labeled (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25) or dialysis tubing

-

Phosphate-buffered saline (PBS)

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Lysine

Experimental Workflow

The overall workflow for protein labeling consists of four main stages: preparation of reagents, the labeling reaction, purification of the conjugate, and characterization of the labeled protein.

Caption: Experimental workflow for this compound protein labeling.

Step-by-Step Protocol

-

Prepare Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the reaction buffer using dialysis or a desalting column.

-

-

Prepare Dye Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, for a 1 µmol vial, add 100 µL of solvent.

-

Vortex briefly to ensure the dye is fully dissolved.

-

-

Perform the Labeling Reaction:

-

Add the calculated amount of the 10 mM dye stock solution to the protein solution. A starting point is to use a 10-fold molar excess of dye to protein.

-

The following formula can be used to calculate the volume of dye to add: Volume of Dye (µL) = [Molar Excess of Dye] x [Protein Concentration (M)] x [Protein Volume (µL)] / [Dye Concentration (M)]

-

Mix thoroughly by gentle vortexing or inversion.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purify the Conjugate:

-

It is crucial to remove the unreacted dye to obtain an accurate determination of the degree of labeling and for optimal performance in downstream applications.

-

Gel Filtration: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The larger labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Dialysis: Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of BDP TMR (~546 nm, Amax).

-

Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = (A280 - (Amax × CF)) / ε_protein Where:

-

CF is the correction factor (A280 of the free dye / Amax of the free dye). For BDP TMR, this is approximately 0.3.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the concentration of the dye: Dye Concentration (M) = Amax / ε_dye Where:

-

ε_dye is the molar extinction coefficient of BDP TMR at its Amax (~60,000 cm⁻¹M⁻¹).

-

-

Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

-

Chemical Reaction Pathway

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the N-hydroxysuccinimide ester group of the BDP TMR dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction of this compound with a primary amine on a protein.

Storage and Handling

Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant such as glycerol to a final concentration of 50% and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The this compound should be stored at -20°C, desiccated, and protected from light.

References

Application Notes and Protocols: BDP TMR NHS Ester Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester is a bright, photostable, orange-fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores.[1] Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent labeling of primary amines on various biomolecules, including proteins, peptides, and amine-modified oligonucleotides.[1][2] This process, known as bioconjugation, is a cornerstone of modern biological research and drug development, enabling the fluorescent tagging of molecules for a wide range of applications such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[3][4] BDP TMR is significantly brighter than traditional dyes like TAMRA, making it an excellent choice for sensitive applications.

These application notes provide detailed protocols for the conjugation of this compound to primary amines on proteins and oligonucleotides, along with important technical data and troubleshooting guidance.

Product Information and Storage

Proper handling and storage of this compound are crucial to maintain its reactivity.

| Property | Specification |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 3-(5,5-difluoro-7-(4-methoxyphenyl)-1,3-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f]diazaborinin-2-yl)propanoate |

| Molecular Formula | C25H24BF2N3O5 |

| Molecular Weight | 495.29 g/mol |

| Excitation Maximum (λex) | ~545 nm |

| Emission Maximum (λem) | ~570 nm |

| Appearance | Solid powder |